molecular formula C11H20Si B8291090 (Isopropenyldiisopropylsilyl)acetylene

(Isopropenyldiisopropylsilyl)acetylene

Cat. No. B8291090
M. Wt: 180.36 g/mol
InChI Key: GLHBCYNBJJDWDD-UHFFFAOYSA-N
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Patent
US08779179B2

Procedure details

The crude isopropenyldiisopropylbromosilane (10.6 g) was treated with 75 mmol of lithium acetylide. The lithium acetylide was formed by saturating an anhydrous THF solution (at −78° C., 200 mL) with acetylene gas that had been passed through a −78° C. cold trap to remove acetone. No further drying of the acetylene gas was undertaken. Once the solution was presumed to be saturated (after 1 hour of flushing the gas through), the solution was treated with n-butyllithium (30 mL, 2.5 M in hexanes, 75 mmol) in a careful dropwise manner so as to maintain the temperature very close to −78° C. After this addition was completed, the isopropenyldiisopropylbromosilane was added as a concentrated solution (˜5 M) in anhydrous THF dropwise to the reaction mixture. The temperature was maintained for an additional 1 hour, then allowed to gradually warm to room temperature. The reaction was quenched by the slow addition of a small amount of saturated ammonium chloride (about 5 mL) and additional water (50 mL). Pentane (100 mL) was added, and the organic layer was separated. The aqueous layer was extracted a second time with pentane (50 mL), and the organic layer separated. The organic layers were washed with water (3×50 mL), dried over MgSO4, filtered, and concentrated on the rotary evaporator. No further purification was performed. Analysis of the liquid product was performed by GC-MS Analysis Method 2. This showed that the area under the peak corresponding to the desired product, (isopropenyldiisopropylsilyl)acetylene with a molecular weight of 180, was 87.34% of the total integrated area indicating a high purity.
Quantity
30 mL
Type
reactant
Reaction Step One
Name
isopropenyldiisopropylbromosilane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([Li])[CH2:2][CH2:3][CH3:4].[C:6]([Si:9]([CH:14]([CH3:16])[CH3:15])([CH:11](C)[CH3:12])Br)([CH3:8])=[CH2:7]>C1COCC1>[C:6]([Si:9]([C:11]#[CH:12])([CH:14]([CH3:16])[CH3:15])[CH:3]([CH3:4])[CH3:2])([CH3:8])=[CH2:7]

Inputs

Step One
Name
Quantity
30 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Two
Name
isopropenyldiisopropylbromosilane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)(C)[Si](Br)(C(C)C)C(C)C
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
by saturating an anhydrous THF solution (at −78° C., 200 mL) with acetylene gas that
CUSTOM
Type
CUSTOM
Details
had been passed through a −78° C.
CUSTOM
Type
CUSTOM
Details
to remove acetone
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
No further drying of the acetylene gas
CUSTOM
Type
CUSTOM
Details
after 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
of flushing the gas through), the solution
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the temperature
CUSTOM
Type
CUSTOM
Details
very close to −78° C
ADDITION
Type
ADDITION
Details
After this addition
TEMPERATURE
Type
TEMPERATURE
Details
The temperature was maintained for an additional 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched by the slow addition of a small amount of saturated ammonium chloride (about 5 mL) and additional water (50 mL)
ADDITION
Type
ADDITION
Details
Pentane (100 mL) was added
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted a second time with pentane (50 mL)
CUSTOM
Type
CUSTOM
Details
the organic layer separated
WASH
Type
WASH
Details
The organic layers were washed with water (3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated on the rotary evaporator
CUSTOM
Type
CUSTOM
Details
No further purification

Outcomes

Product
Name
Type
Smiles
C(=C)(C)[Si](C(C)C)(C(C)C)C#C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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